molecular formula C14H14 B14290703 Naphthalene, 1-(1-methyl-2-propenyl)- CAS No. 114812-00-9

Naphthalene, 1-(1-methyl-2-propenyl)-

Cat. No.: B14290703
CAS No.: 114812-00-9
M. Wt: 182.26 g/mol
InChI Key: FPPAXQRBHIIHGV-UHFFFAOYSA-N
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Description

Naphthalene, 1-(1-methyl-2-propenyl)-, also known as 1-(1-methyl-2-propenyl)naphthalene, is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1-methyl-2-propenyl group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.

    Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1-(2-propenyl)-: Similar in structure but with a different position of the propenyl group.

    Naphthalene, 1-methyl-: Lacks the propenyl group, making it less reactive in certain reactions.

    Naphthalene, 2-methyl-1-propyl-: Another derivative with different alkyl substitution.

Uniqueness

Naphthalene, 1-(1-methyl-2-propenyl)-, is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry .

Properties

CAS No.

114812-00-9

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-but-3-en-2-ylnaphthalene

InChI

InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3

InChI Key

FPPAXQRBHIIHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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